10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Overview
Description
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes. It is a structural framework that is of interest in the synthesis of various derivatives with potential biological activities and material properties. The compound and its derivatives have been studied extensively for their chemical reactivity and structural characteristics.
Synthesis Analysis
A new synthetic route to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines has been developed through photoamination of 5-alkoxy- and 5-hydroxy-5H-dibenzo[a,d]cycloheptenes followed by a transannular reaction with acetic acid . Additionally, 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one has been utilized as a synthon for the annulation of various heterocycles, demonstrating the versatility of the dibenzo[a,d]cycloheptene scaffold in heteroaromatic annulation studies .
Molecular Structure Analysis
The molecular structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives has been elucidated through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide has been determined, revealing the geometry and conformation of the molecule . Additionally, partial 1H and 13C assignments using one- and two-dimensional NMR and molecular conformation determination by the AM1 MO method have been performed for structural analysis .
Chemical Reactions Analysis
The dibenzo[a,d]cycloheptene series has been explored for various transannular reactions, leading to the preparation of compounds such as 10,11-dihydro-5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptenes . Moreover, the reactivity of 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives with electrophilic reagents has been studied, yielding derivatives of 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives have been investigated in various studies. For example, the selectivity profiles of 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol with aromatic solvents have been determined, and the conformational polymorphism of its derivatives has been compared . The chlorination and oxidation reactions of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been studied, leading to the synthesis of chloro and sulfoxide derivatives, which were characterized by spectroscopic techniques .
Scientific Research Applications
Molecular Structure and Energetics : A combined experimental and computational study investigated the molecular structure and energetics of dibenzosuberane. This included measurements of the solid phase standard molar enthalpy of formation and computational calculations for molecular structure estimation using density functional theory (Miranda et al., 2011).
Synthesis of Derivatives : Research has focused on synthesizing various derivatives of dibenzosuberane with specific substituents, contributing to the understanding of chemical properties and potential applications of these compounds (Corts & Nauta, 2010).
NMR Study on Conformation : A study using 1H NMR explored the conformation of dibenzosuberane derivatives, shedding light on their structural characteristics and behaviors at the molecular level (Szczeciński & Mamiński, 2001).
Pyrolysis Studies : Flow-vacuum pyrolysis of dibenzosuberane and its related compounds has been studied to understand their thermal behavior and potential applications in material science or chemical engineering (Banciu et al., 2001).
Selectivity Profiles and Polymorphism : Research on dibenzosuberane derivatives has also delved into their selectivity profiles with aromatic solvents and their conformational polymorphism, which is crucial for understanding their interactions in various chemical environments (Nassimbeni et al., 2009).
Mass Spectrum Fragmentation Study : The fragmentation patterns of dibenzosuberane derivatives were studied using mass spectrometry, providing insights into their structural properties and potential applications in analytical chemistry (Stanescu et al., 2006).
Synthesis of S-Thiocarbamate Derivatives : New S-thiocarbamates possessing dibenzosuberane moiety were synthesized, contributing to organic chemistry and potential pharmaceutical applications (Cǎproiu et al., 2014).
Future Directions
properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVWSKYBMZSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555746 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile | |
CAS RN |
1729-63-1 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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